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Compound of Interest

Compound Name: 1-Methyl-2-propylcyclohexane

Cat. No.: B1617565 Get Quote

This guide provides a detailed overview of the spectroscopic data for 1-methyl-2-
propylcyclohexane, targeting researchers, scientists, and professionals in drug development.

The information is presented in a structured format, including data tables, experimental

protocols, and a workflow diagram for spectroscopic analysis. 1-Methyl-2-propylcyclohexane
exists as two stereoisomers, cis and trans, which may exhibit differences in their spectroscopic

profiles. The data presented here is a composite from various sources and may not distinguish

between the isomers unless specified.

Spectroscopic Data Summary
The following tables summarize the available quantitative data for 1-Methyl-2-
propylcyclohexane from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data

Property Value

Molecular Formula C₁₀H₂₀

Molecular Weight 140.27 g/mol

Major Fragment (m/z) 97 (Top Peak)

Other Fragments (m/z) 55, 41
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Note: The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of

alkyl side chains and ring fragmentation.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Functional Group

~2850-2960 C-H Stretch Alkane (CH, CH₂, CH₃)

~1450-1470 C-H Bend (Scissoring) Alkane (CH₂)

~1370-1380 C-H Bend (Rock) Alkane (CH₃)

Note: As an aliphatic hydrocarbon, the IR spectrum of 1-methyl-2-propylcyclohexane is

characterized by C-H stretching and bending vibrations. Specific peak values can vary slightly

based on the molecular environment and the specific isomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

Experimental ¹H NMR data with assigned chemical shifts and coupling constants for 1-methyl-
2-propylcyclohexane is not readily available in public databases. However, based on the

structure and data for similar compounds like propylcyclohexane, the spectrum is expected to

show complex overlapping signals in the aliphatic region, typically between 0.8 and 1.8 ppm.

The methyl and propyl protons would exhibit distinct multiplets.

¹³C NMR:

Similarly, a complete experimental ¹³C NMR dataset for 1-methyl-2-propylcyclohexane is not

readily available. The spectrum is predicted to show ten distinct signals corresponding to the

ten carbon atoms in the molecule, with chemical shifts in the typical aliphatic range of

approximately 10-50 ppm.

Experimental Protocols
The following are detailed methodologies for the key experiments used to obtain the

spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-methyl-2-propylcyclohexane (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500

MHz).

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of

1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single

lines for each carbon. This requires a larger number of scans (e.g., 1024 or more) due to the

low natural abundance of the ¹³C isotope. A spectral width of about 220 ppm is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, followed by phase and baseline correction. The chemical shifts are

referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-methyl-2-propylcyclohexane, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400

cm⁻¹. A background spectrum of the clean salt plates is first acquired and automatically

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transformation. The spectrum is usually displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)

Sample Introduction and Ionization: The most common method for a volatile compound like

1-methyl-2-propylcyclohexane is Gas Chromatography-Mass Spectrometry (GC-MS).[2]

The sample is injected into a gas chromatograph, where it is vaporized and separated from

any impurities on a capillary column (e.g., a non-polar DB-1 type column). The separated

compound then enters the mass spectrometer. Electron Ionization (EI) is a common

ionization technique where the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer, such as a quadrupole or an ion trap.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

GC-MS Parameters: Typical GC parameters would involve an initial oven temperature of

around 40-60°C, followed by a temperature ramp to a final temperature of 250-300°C to

ensure elution of the compound. Helium is commonly used as the carrier gas.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Methyl-2-propylcyclohexane.
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A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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